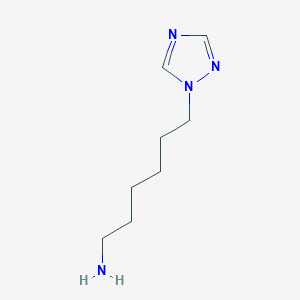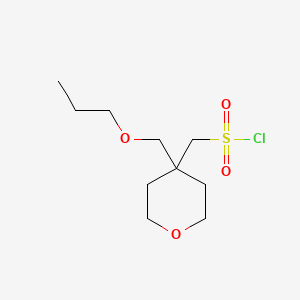
3-(Thiophen-2-yl)azetidin-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Thiophen-2-yl)azetidin-3-ol is a chemical compound with the molecular formula C7H9NOS. It features a four-membered azetidine ring substituted with a thiophene ring at the second position and a hydroxyl group at the third position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Thiophen-2-yl)azetidin-3-ol can be achieved through several methods. One common approach involves the Paal–Knorr reaction, which is the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide as sulfurizing agents . Another method involves the direct alkylation of 1-azabicyclo[1.1.0]butane with organometal reagents in the presence of copper(II) triflate, which rapidly provides bis-functionalized azetidines .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions may vary depending on the desired application and the availability of starting materials.
Analyse Chemischer Reaktionen
Types of Reactions: 3-(Thiophen-2-yl)azetidin-3-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the thiophene ring and the hydroxyl group, which provide reactive sites for chemical transformations.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. Substitution reactions often involve nucleophiles such as halides or amines under basic or acidic conditions .
Major Products: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield thiophene carboxylic acids, while reduction reactions can produce thiophene alcohols .
Wissenschaftliche Forschungsanwendungen
3-(Thiophen-2-yl)azetidin-3-ol has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it serves as a precursor for the development of bioactive compounds with potential therapeutic properties. In medicine, it is investigated for its potential use in drug development, particularly for its antimicrobial and anticancer activities .
Wirkmechanismus
The mechanism of action of 3-(Thiophen-2-yl)azetidin-3-ol involves its interaction with specific molecular targets and pathways. The thiophene ring and the hydroxyl group play crucial roles in its biological activity by facilitating binding to target proteins and enzymes. The exact molecular targets and pathways may vary depending on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
3-(Thiophen-2-yl)azetidin-3-ol can be compared with other similar compounds, such as 3-(thiophen-3-yl)azetidin-3-ol hydrochloride and 1-(1,3-thiazolin-2-yl)azetidin-3-ol. These compounds share structural similarities but differ in their specific substituents and functional groups, which can influence their chemical reactivity and biological activity .
List of Similar Compounds:- 3-(thiophen-3-yl)azetidin-3-ol hydrochloride
- 1-(1,3-thiazolin-2-yl)azetidin-3-ol
- 2-butylthiophene
- 2-octylthiophene
Eigenschaften
Molekularformel |
C7H9NOS |
|---|---|
Molekulargewicht |
155.22 g/mol |
IUPAC-Name |
3-thiophen-2-ylazetidin-3-ol |
InChI |
InChI=1S/C7H9NOS/c9-7(4-8-5-7)6-2-1-3-10-6/h1-3,8-9H,4-5H2 |
InChI-Schlüssel |
QGGKRYUKINQLLR-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(CN1)(C2=CC=CS2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[2-(4-Methylcyclohexyl)ethyl][(thiophen-3-yl)methyl]amine](/img/structure/B15325181.png)

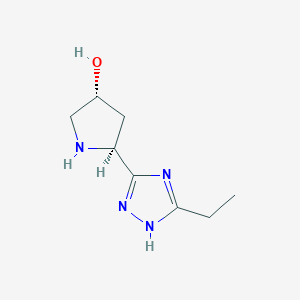
![Ethyl2-azabicyclo[4.1.0]heptane-1-carboxylatehydrochloride](/img/structure/B15325199.png)

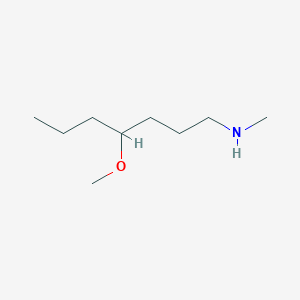
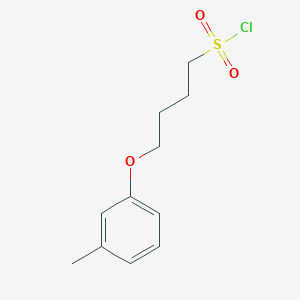

![3-methyl-4H,5H,6H-furo[2,3-c]pyrrole](/img/structure/B15325227.png)
![3-{[(Tert-butoxy)carbonyl]amino}-1-(4-chlorophenyl)cyclobutane-1-carboxylic acid](/img/structure/B15325234.png)

